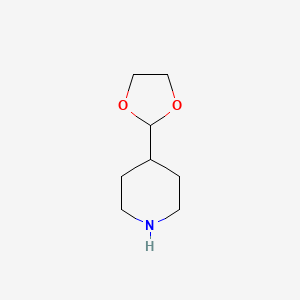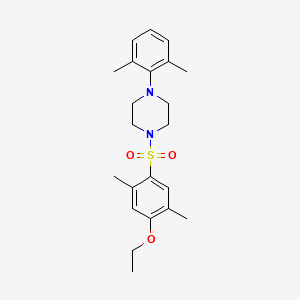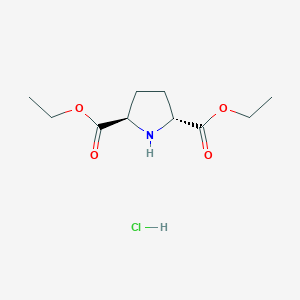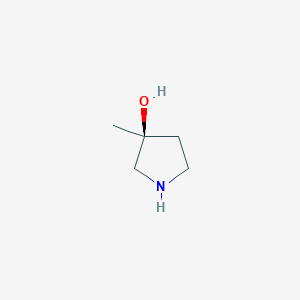![molecular formula C17H22ClNO3 B2824676 Tert-butyl 3-[(2-chlorophenyl)methyl]-4-oxopiperidine-1-carboxylate CAS No. 1260885-80-0](/img/structure/B2824676.png)
Tert-butyl 3-[(2-chlorophenyl)methyl]-4-oxopiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-[(2-chlorophenyl)methyl]-4-oxopiperidine-1-carboxylate, commonly known as TBOA, is a chemical compound that has gained significant attention in the field of neuroscience research. TBOA is a potent inhibitor of excitatory amino acid transporters (EAATs), which are responsible for the reuptake of glutamate, the primary excitatory neurotransmitter in the brain. Inhibition of EAATs by TBOA leads to an increase in extracellular glutamate levels, which can have profound effects on neuronal function and behavior.
Mecanismo De Acción
TBOA acts as a non-competitive inhibitor of Tert-butyl 3-[(2-chlorophenyl)methyl]-4-oxopiperidine-1-carboxylate, binding to the transporter protein and preventing the reuptake of glutamate. This leads to an increase in extracellular glutamate levels, which can activate both ionotropic and metabotropic glutamate receptors, resulting in changes in neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects:
TBOA has been shown to have a variety of biochemical and physiological effects on neuronal function. It can increase the frequency and amplitude of spontaneous excitatory postsynaptic currents (EPSCs) and enhance synaptic plasticity in the hippocampus. TBOA has also been shown to increase the susceptibility to seizures in animal models, suggesting that excessive glutamate release can have deleterious effects on neuronal function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TBOA is a useful tool for investigating the role of glutamate transporters in various neurological disorders and synaptic plasticity. Its ability to modulate glutamate neurotransmission can provide valuable insights into the mechanisms underlying these processes. However, TBOA has some limitations in lab experiments. It is a non-specific inhibitor of Tert-butyl 3-[(2-chlorophenyl)methyl]-4-oxopiperidine-1-carboxylate and can also affect other glutamate receptors, making it difficult to interpret the results of experiments. Additionally, TBOA can be toxic to cells at high concentrations, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on TBOA. One area of interest is the development of more specific inhibitors of Tert-butyl 3-[(2-chlorophenyl)methyl]-4-oxopiperidine-1-carboxylate that can selectively target different transporter subtypes. This could provide a more nuanced understanding of the role of glutamate transporters in different neurological disorders. Another area of interest is the use of TBOA in combination with other drugs to treat neurological disorders. For example, TBOA has been shown to enhance the effects of certain antiepileptic drugs in animal models, suggesting that it could be used as an adjunct therapy for epilepsy. Finally, TBOA could be used to investigate the role of glutamate transporters in other physiological processes, such as pain perception and addiction.
Métodos De Síntesis
TBOA can be synthesized using a variety of methods, but the most commonly used approach involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with 2-chlorobenzyl chloride in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain pure TBOA.
Aplicaciones Científicas De Investigación
TBOA has been extensively studied in the field of neuroscience research due to its ability to modulate glutamate neurotransmission. It has been used to investigate the role of glutamate transporters in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. TBOA has also been used to study the effects of glutamate on synaptic plasticity, learning, and memory.
Propiedades
IUPAC Name |
tert-butyl 3-[(2-chlorophenyl)methyl]-4-oxopiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO3/c1-17(2,3)22-16(21)19-9-8-15(20)13(11-19)10-12-6-4-5-7-14(12)18/h4-7,13H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZLLCBDFIWOAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C(C1)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2824595.png)



![5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)pyridine-3-carboxylic acid](/img/structure/B2824602.png)
![1-(2-bromoallyl)-2-undecyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2824603.png)

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)picolinamide](/img/structure/B2824605.png)




![5-(4-chlorobenzyl)-3-(4-fluorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2824614.png)